1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene
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Overview
Description
1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, chloro, and methoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzene derivative, which is then subjected to a series of reactions to introduce the benzyloxy, chloro, and methoxymethyl groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different products, and reduction reactions can modify the functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.
Scientific Research Applications
1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene exerts its effects involves interactions with specific molecular targets. These interactions can include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Pathway Modulation: It can influence various biochemical pathways by interacting with key molecules involved in these processes.
Comparison with Similar Compounds
1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(Benzyloxy)-2-(methoxymethyl)benzene and 1-(Benzyloxy)-4-(methoxymethyl)benzene share structural similarities but differ in their substitution patterns.
Uniqueness: The presence of the chloro group in this compound imparts distinct chemical properties, making it more reactive in certain types of reactions compared to its analogs.
Properties
IUPAC Name |
2-chloro-4-(methoxymethyl)-1-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c1-17-10-13-7-8-15(14(16)9-13)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBDOQCWRIELCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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